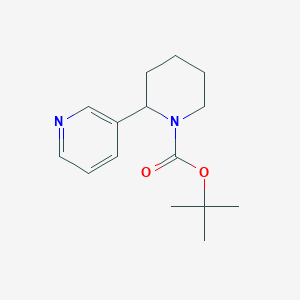

N-tert-Butoxycarbonyl Anabasine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCDRZOVLOOHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452701 | |

| Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154874-91-6 | |

| Record name | tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for N Tert Butoxycarbonyl Anabasine

Strategies for Anabasine (B190304) Backbone Synthesis Prior to Boc Protection

The construction of the anabasine framework, which links a pyridine (B92270) ring to a piperidine (B6355638) ring at the 2-position, has been approached through several innovative synthetic methodologies. These strategies often involve forming the piperidine ring as the key step.

Iridium-Catalyzed N-Heterocyclization in Anabasine Analog Production

A modern approach to the synthesis of the piperidine ring of anabasine and its analogues involves an iridium-catalyzed N-heterocyclization reaction. This method provides an efficient route to N-substituted anabasine derivatives from readily available starting materials. The key step is the cyclization of a 1,5-diol bearing a pyridyl group.

Researchers have developed a three-step sequence that utilizes a microwave-assisted, iridium-catalyzed N-heterocyclization. researchgate.netnih.gov This "green chemistry" approach often uses water as a solvent and proceeds with good yields. The general process involves:

Synthesis of a 1-(3-pyridinyl)pentane-1,5-diol.

The key iridium-catalyzed N-heterocyclization of the diol with an amine (e.g., methylamine) to form the N-substituted piperidine ring.

Further transformations if necessary.

The microwave-assisted reaction significantly accelerates the process, furnishing anabasine analogues in yields ranging from 50–75% for the cyclization step. researchgate.netnih.gov This methodology is valued for its efficiency and application in creating a library of functionalized anabasine derivatives.

Reductive Amination Approaches for Piperidine Ring Formation in Anabasine

Intramolecular reductive amination is a classic and powerful strategy for forming heterocyclic rings, including the piperidine core of anabasine. This method involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group).

The general strategy for anabasine synthesis involves a precursor such as a 5-amino-1-(pyridin-3-yl)pentan-1-one. The intramolecular reaction between the terminal amine and the ketone, followed by reduction of the resulting cyclic imine or enamine, closes the piperidine ring. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. nih.govnih.govresearchgate.net

One conceptual pathway begins with nicotinic acid, which can be converted to 3-aminomethylpyridine. This starting material can then be elaborated into a suitable keto-amine for the final reductive aminocyclization step to yield the anabasine skeleton.

Pyridyl Anion Addition Strategies for Anabasine Skeleton Assembly

The formation of the crucial carbon-carbon bond between the pyridine and piperidine rings can be achieved through the nucleophilic addition of a pyridyl anion equivalent to an electrophilic piperidine precursor. This organometallic approach is a cornerstone of anabasine synthesis.

In this strategy, a 3-pyridyl organometallic reagent, such as 3-lithiopyridine or a 3-pyridyl Grignard reagent, is generated. This potent nucleophile is then reacted with an appropriately substituted piperidine electrophile. A common electrophile is an N-protected 2-piperidone (B129406) (a cyclic lactam). The addition of the pyridyl anion to the lactam's carbonyl group forms a hemianimal intermediate, which can then be reduced and deprotected to yield the anabasine backbone. This method allows for the direct and convergent assembly of the two heterocyclic rings.

Application of Benzylhydrylidene-Pyridin-3-yl-Methyl-Amine in Anabasine Synthesis

A sophisticated method for the enantioselective synthesis of anabasine involves the use of a chiral auxiliary in conjunction with an imine derivative. Specifically, the benzophenone (B1666685) imine of 3-aminomethylpyridine, which can be named as benzylhydrylidene-pyridin-3-yl-methyl-amine, serves as a key intermediate.

This approach allows for the regioselective alkylation of the carbon atom situated between the pyridine ring and the imine nitrogen. The synthesis proceeds as follows:

Condensation of 3-aminomethylpyridine with benzophenone forms the stable Schiff base (imine).

Deprotonation of the imine with a strong base like lithium diisopropylamide (LDA) creates a stabilized anion.

This anion is then reacted with a suitable four-carbon electrophile, such as cis-1,4-dichloro-2-butene, to introduce the remaining atoms needed for the piperidine ring.

Subsequent hydrolysis of the imine and base-catalyzed intramolecular ring closure leads to the formation of the anabasine ring system.

This method has been successfully applied to the synthesis of N-carboxymethyl-anabasine and related alkaloids.

Dynamic Resolution of N-Boc-2-lithiopiperidine for Asymmetric Anabasine Synthesis

One of the most elegant and powerful methods for producing enantiomerically pure anabasine is through the dynamic resolution of racemic N-Boc-2-lithiopiperidine. This strategy begins with the deprotonation of N-Boc-piperidine using a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). This creates a racemic mixture of the rapidly inverting (R)- and (S)-N-Boc-2-lithiopiperidine.

The key to the asymmetry is the introduction of a sub-stoichiometric amount of a chiral ligand. This ligand selectively complexes with one enantiomer of the organolithium, lowering its energy and making it more stable or more reactive. This selective interaction allows for the enrichment of one stereoisomer, which can then be trapped by an electrophile. For the synthesis of anabasine, the resolved organolithium is reacted with a 3-pyridyl electrophile, often through a subsequent transmetalation/coupling sequence, to yield enantiomerically enriched N-Boc-anabasine.

The dynamic resolution process can be made catalytic, which is highly efficient and desirable. In a Catalytic Dynamic Resolution (CDR), only a small amount of the chiral ligand is needed to resolve the entire batch of the racemic organolithium. The process relies on the rapid equilibrium between the two enantiomers of N-Boc-2-lithiopiperidine and the selective reaction of one of the diastereomeric ligand-organolithium complexes.

The success of this method hinges on the choice of the chiral ligand. Diamino alkoxide ligands have been found to be particularly effective. The resolution is facilitated by the ability of the chiral ligand to form a stable complex with one of the organolithium enantiomers, allowing it to be trapped with high enantioselectivity. This method has been successfully applied to the synthesis of both (R)- and (S)-anabasine by reacting the resolved organolithium intermediate with 3-bromopyridine (B30812) via a Negishi coupling.

Interactive Table 1: Catalytic Dynamic Resolution for the Synthesis of N-Boc-Anabasine

This table summarizes the results for the asymmetric synthesis of N-Boc-anabasine using the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine followed by a Negishi coupling with 3-bromopyridine.

| Chiral Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (e.r.) |

| (S,S)-Ligand 2 | (S)-N-Boc-Anabasine | 70 | 96:4 |

| (S,R)-Ligand 2 | (R)-N-Boc-Anabasine | 68 | 96:4 |

| Data sourced from scientific literature on the asymmetric synthesis of 2-aryl piperidines. |

Interactive Table 2: Iridium-Catalyzed Synthesis of Anabasine Analogues

This table shows representative yields for the key N-heterocyclization step in forming anabasine analogues using a microwave-assisted, iridium-catalyzed reaction.

| Diol Substrate | Amine | Product | Yield (%) |

| 1-(3-Pyridinyl)pentane-1,5-diol | Methylamine | N-Methylanabasine | ~50-60 |

| 1-(3-Pyridinyl)pentane-1,5-diol | Benzylamine | N-Benzylanabasine | ~70-75 |

| Yields are approximate and based on reported values for this type of reaction. researchgate.netnih.gov |

Dynamic Kinetic Resolution (DKR) in Enantioselective Pathways

Dynamic Kinetic Resolution (DKR) is a powerful technique in asymmetric synthesis that allows for the conversion of a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step. The catalyst selectively accelerates the reaction of one enantiomer, and as it is consumed, the remaining enantiomer continuously epimerizes to the reactive form, ultimately leading to a theoretical yield of 100% of the desired product. wikipedia.org

In the context of N-Boc anabasine synthesis, DKR is particularly relevant for establishing the stereochemistry of the piperidine ring. The dynamic resolution of 2-lithio-N-Boc-piperidine has been a subject of detailed investigation. nih.gov This process leverages the configurational instability of the lithiated carbon center, allowing for interconversion between its (R) and (S) enantiomers. nih.gov A chiral ligand is then used to selectively trap one of the enantiomers in a subsequent reaction. The efficiency of the DKR is governed by the relative rates of racemization and resolution. For a successful DKR, the rate of racemization must be significantly faster than the rate of reaction of the slower-reacting enantiomer. Studies have highlighted the use of DKR in the synthesis of other complex alkaloids, such as in the enantioselective Morita-Baylis-Hillman cyclization to form anatoxin-a, which relies on the racemization of a cyclic iminium ion. nih.gov

Influence of TMEDA and other Amide Bases on Stereochemical Outcome

The stereochemical outcome of reactions involving organolithium species is highly dependent on the reaction conditions, particularly the choice of solvent and the presence of coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgnih.gov TMEDA is a bidentate chelating amine that can break down the aggregate structures of organolithium reagents, leading to more reactive monomeric or dimeric species. acs.org

In the DKR of 2-lithio-N-Boc-piperidine, TMEDA plays a crucial role in the dynamics of both racemization and resolution. nih.gov Kinetic studies have revealed that the catalytic dynamic resolution is second order in TMEDA, indicating its direct involvement in the rate-determining step. nih.gov The presence of TMEDA can significantly influence the configurational stability of the lithiated intermediate. For instance, employing a hexane/TMEDA solvent system has been shown to dramatically hinder the racemization of certain configurationally unstable lithiated epoxides compared to reactions run in THF. nih.gov This effect is critical for controlling the enantioselectivity of the resolution. The interaction between the lithiated species, TMEDA, and a chiral ligand forms a complex diastereomeric transition state, and the energy difference between these states dictates the stereochemical preference of the reaction.

The use of TMEDA in combination with sec-butyllithium (B1581126) is a common method for the directed lithiation at the C1 position of related aza-scaffolds, enabling the introduction of various electrophiles to create functionalized products. rsc.org The rate of these lithiation reactions is also influenced by the presence and nature of other substituents on the piperidine ring. whiterose.ac.uk

Enantioselective Synthesis Utilizing Chiral Lactams as Building Blocks

A robust strategy for the enantioselective synthesis of piperidine alkaloids, including (-)-anabasine, involves the use of chiral lactams as key building blocks. nih.govrsc.orgrsc.org This approach provides excellent stereocontrol and allows for the construction of the piperidine core with a predefined absolute configuration.

The synthesis typically begins with the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol. nih.govrsc.org This condensation reaction stereoselectively produces a chiral non-racemic bicyclic lactam. rsc.orgrsc.org These bicyclic lactams serve as advanced precursors where the stereochemistry for the subsequent steps is directed by the chiral auxiliary. rsc.orgnih.gov

For the synthesis of (-)-anabasine, the required bicyclic lactam precursor was obtained as a single stereoisomer through the cyclocondensation of 5-(3-pyridyl)-5-oxopentanoic acid with (R)-phenylglycinol. rsc.org The subsequent key step is the stereocontrolled reductive opening of the oxazolidine (B1195125) ring within the bicyclic system. The choice of reducing agent is critical for the stereochemical outcome. While reduction with 9-BBN showed some selectivity, treatment with an excess of lithium aluminium hydride (LiAlH₄) provided the desired piperidine isomer in high yield (78%) with only minor amounts of its epimer (6%). rsc.org The final step involves the hydrogenolysis of the chiral auxiliary, typically using Pearlman's catalyst (Pd(OH)₂/C), to afford the target alkaloid, (-)-anabasine. rsc.org This lactam-based methodology has proven versatile for the synthesis of various 2-arylpiperidines. nih.govrsc.orgnih.gov

N-tert-Butoxycarbonylation Procedures

The introduction of the tert-butoxycarbonyl (Boc) group is a fundamental protection strategy for amines in organic synthesis. nih.gov The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions and can be readily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govorganic-chemistry.org

Chemoselective N-Boc Protection of Amine Moieties

Anabasine contains two amine functionalities: a secondary amine within the piperidine ring and a pyridine nitrogen. Chemoselective N-tert-butoxycarbonylation aims to protect the piperidine nitrogen without reacting with the less nucleophilic pyridine ring. This selectivity is generally achievable under standard conditions due to the significant difference in basicity and nucleophilicity between the aliphatic secondary amine and the sp²-hybridized aromatic nitrogen.

Methodologies have been developed for the efficient and chemoselective mono-N-Boc protection of various diamines. scielo.org.mx Often, these procedures can be performed without side reactions like the formation of N,N-di-Boc derivatives. organic-chemistry.orgresearchgate.net For instance, catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to be highly chemoselective, yielding only the mono-N-Boc product in excellent yields. organic-chemistry.org This high selectivity obviates the need for more complex protection-deprotection sequences.

Water-Mediated Catalyst-Free Conditions for N-Boc Formation

In a move towards more environmentally benign chemical processes, a simple, efficient, and eco-friendly protocol for the N-Boc protection of amines has been developed using water as the reaction medium. nih.gov This method avoids the use of traditional organic solvents and acid or base catalysts. nih.govorganic-chemistry.org The reaction proceeds by treating the amine with di-tert-butyl dicarbonate in a water-acetone mixture at room temperature. nih.gov Water is believed to play a crucial role in activating the substrate and facilitating the reaction. tandfonline.com

This catalyst-free, water-mediated approach is highly effective for a diverse range of amines, providing the corresponding N-Boc carbamates in good to excellent yields with short reaction times. nih.govorganic-chemistry.org A key advantage of this method is the absence of competitive side reactions, such as the formation of isocyanates or ureas. nih.gov The workup is often straightforward, involving simple filtration for solid products or extraction for liquid products. nih.gov

Optimization of Reaction Parameters for N-Boc Protection

The efficiency of the water-mediated N-Boc protection can be fine-tuned by optimizing several reaction parameters. The choice of solvent, reaction temperature, and stoichiometry are critical for maximizing yield and minimizing reaction time.

Solvent Effects: While the reaction is promoted as "water-mediated," the solubility of (Boc)₂O often requires a small amount of an organic co-solvent like acetone (B3395972). nih.gov Studies comparing various solvents have confirmed that water is superior for this transformation. tandfonline.com In polar protic solvents like methanol (B129727) and ethanol, the reaction is significantly slower, and in aprotic solvents like THF or MeCN, little to no product is formed under catalyst-free conditions. tandfonline.com

Reaction Conditions: The reaction is typically performed at room temperature. nih.gov The amount of water has been identified as a critical parameter, with an optimal volume of approximately 1 mL per mmol of the amine substrate for deprotection protocols. lookchem.com For protection reactions, a volume of 5 mL of a water:acetone (9.5:0.5) mixture per mmol of substrate has been found to be effective. tandfonline.com Increasing the volume of water can negatively impact the reaction rate by dispersing the reagents too widely. tandfonline.com

The following table summarizes the optimization of solvent conditions for the O-Boc protection of phenol, which provides insights applicable to the N-Boc protection of amines.

Table 1: Evaluation of different solvents for Boc protection under catalyst-free conditions. Data adapted from studies on O-Boc protection. tandfonline.com

The following table shows results for the water-mediated, catalyst-free N-Boc protection of various amines, demonstrating the general applicability of the method.

Table 2: Catalyst-free N-Boc protection of various amines in a water:acetone system. nih.gov

Synthesis of N-tert-Butoxycarbonyl Anabasine Derivatives

The synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships, aiming to enhance biological effects and reduce toxicity.

Acylation Reactions with Various Carbonyl Chlorides

A primary method for derivatizing anabasine involves acylation at the secondary amine of the piperidine ring. This reaction is typically performed by treating anabasine with various carbonyl chlorides in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). mdpi.com The reaction proceeds at room temperature, yielding N-acyl anabasine derivatives. mdpi.com This approach is foundational for introducing a wide array of functional groups to the anabasine core. Enamines, which can be formed from carbonyl compounds and secondary amines, are also effective nucleophiles that react with acid chlorides to produce 1,3-dicarbonyl compounds after hydrolysis. youtube.com

Incorporation of Adamantane (B196018), Pyridine, and 1,2-Azole Fragments

To explore novel therapeutic agents, researchers have synthesized N-acyl derivatives of anabasine by incorporating bulky and heteroaromatic moieties such as adamantane, pyridine, and 1,2-azoles. nih.gov The synthesis involves the reaction of anabasine with adamantane-1-carbonyl chloride, pyridine-3-carbonyl chloride, pyridine-4-carbonyl chloride, or various 1,2-azole-3-carbonyl chlorides. mdpi.com These reactions are carried out in dichloromethane with triethylamine and have been reported to produce yields ranging from 52% to 87%. mdpi.com The introduction of these specific fragments is motivated by their known presence in other biologically active molecules.

Structural Modifications for Enhanced Biological Activity

The rationale behind these structural modifications is to modulate the pharmacological profile of anabasine. For instance, the substitution of the hydrogen atom on the nitrogen of the piperidine ring can reduce the inherent toxicity of the parent alkaloid. nih.gov Studies have shown that the resulting N-acyl derivatives exhibit a range of biological activities. Derivatives incorporating an isoxazole (B147169) fragment have demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with efficacy comparable to the antibiotic ceftriaxone. nih.gov Meanwhile, adamantane-containing derivatives have shown significant antiviral effects. mdpi.comnih.gov Furthermore, a majority of the synthesized anabasine derivatives displayed significant analgesic properties in preclinical models. mdpi.comnih.gov These findings underscore the potential of these modified anabasine compounds as leads for the development of new antibacterial, antiviral, and analgesic drugs. nih.gov

Table 1: Biological Activity of Selected N-Acyl Anabasine Derivatives

| Derivative Fragment | Biological Activity |

| Isoxazole | Antibacterial (notably against Staphylococcus aureus) |

| Adamantane | Antiviral, Analgesic |

| Pyridine | Analgesic |

Synthesis of Chiral Derivatizing Agents (CDAs) for Analytical Applications

While the provided search results focus on the synthesis of biologically active anabasine derivatives, the core principles of modifying the anabasine structure can be applied to the synthesis of chiral derivatizing agents (CDAs). The enantioselective synthesis of minor tobacco alkaloids like anabasine has been achieved, highlighting the ability to control the stereochemistry of the molecule. nih.gov This control is crucial for creating CDAs used in the analytical separation and characterization of enantiomers.

Application of N-tert-Butoxycarbonyl Protected Intermediates in Medicinal Chemistry

The use of N-Boc protected intermediates is a widespread strategy in medicinal chemistry to achieve selective chemical transformations. The Boc group is stable under many reaction conditions but can be removed under specific, mild conditions, making it an ideal protecting group. nih.gov In the context of anabasine, the N-Boc protected form allows for modifications at other positions of the molecule without affecting the piperidine nitrogen. This strategy is crucial for building complex molecules and synthesizing targeted therapeutic agents. For example, N-Boc protection has been instrumental in the synthesis of purine (B94841) derivatives with potent antimalarial activity. researchgate.net The protection of an exocyclic amino group with Boc can significantly improve solubility and allow for selective reactions at other sites. researchgate.net

Deprotection Strategies for N-tert-Butoxycarbonyl Group

Traditional methods for N-Boc deprotection often rely on treatment with strong acids like trifluoroacetic acid (TFA). nih.gov However, a variety of milder and more selective methods have been developed.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent/Method | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Standard acidic condition | Can cleave other acid-sensitive groups |

| Oxalyl chloride in methanol | Room temperature, 1-4 hours | Mild and selective nih.govrsc.orgresearchgate.net |

| Concentrated Sulfuric Acid in tBuOAc | - | Selective for N-Boc in the presence of tert-butyl esters researchgate.net |

| Methanesulfonic Acid in tBuOAc/CH2Cl2 | - | Selective for N-Boc in the presence of tert-butyl esters researchgate.net |

| Aqueous Phosphoric Acid | - | Mild, compatible with acid-sensitive groups like esters researchgate.net |

| Sodium Methoxide in Methanol | Ambient temperature | Basic condition, useful for specific substrates researchgate.net |

| Iodine (catalytic) | Solvent-free or under reduced pressure | Mild, metal-free condition nih.gov |

Recent research has highlighted the use of oxalyl chloride in methanol as a mild and efficient method for N-Boc deprotection, proceeding at room temperature with high yields. nih.govrsc.orgresearchgate.net This method has been successfully applied to a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. nih.gov For molecules containing other acid-labile groups, such as tert-butyl esters, specific conditions like using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate (B1210297) can achieve selective removal of the N-Boc group. researchgate.net The development of these varied deprotection strategies enhances the utility of the N-Boc protecting group in the synthesis of complex, polyfunctional molecules derived from anabasine.

Mild Acidic Conditions for Boc Cleavage

The cleavage of the Boc group is typically achieved under acidic conditions. While strong acids like trifluoroacetic acid (TFA) are common, the use of milder acidic conditions is often preferred to avoid side reactions or decomposition of sensitive functional groups that may be present in the molecule. researchgate.netsigmaaldrich.com

General approaches to mild acidic Boc deprotection that could theoretically be applied to N-Boc-anabasine include the use of:

Oxalyl chloride in methanol: This system generates HCl in situ and has been reported as a mild method for the deprotection of various N-Boc protected amines, including aliphatic, aromatic, and heterocyclic substrates, with reactions often proceeding at room temperature. nih.govrsc.orgresearchgate.net

Aqueous phosphoric acid: This provides a milder alternative to stronger acids for some substrates. nih.gov

Deep eutectic solvents (DES): A mixture of choline (B1196258) chloride and p-toluenesulfonic acid has been described as a "green" and efficient medium and catalyst for N-Boc deprotection for a variety of amines and amino acid derivatives, often at room temperature with short reaction times. mdpi.com

Without specific studies on N-Boc-anabasine, chemists would typically adapt these general methods, optimizing conditions such as acid concentration, solvent, temperature, and reaction time for the specific substrate.

Microwave-Assisted Deprotection Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. biotage.co.jp Microwave-assisted deprotection of Boc groups has been reported for a range of compounds. researchgate.netresearchgate.net

Potential microwave-assisted strategies that could be investigated for N-Boc-anabasine deprotection include:

Solid-phase supported sulfonic acids: Using silica-supported sulfonic acids in conjunction with microwave heating has been shown to be an effective method for the deprotection of Boc-protected amines. biotage.co.jp This approach can also simplify product purification through a catch-and-release mechanism.

Thermolytic deprotection in fluorinated alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of the Boc group, a process that can be significantly accelerated with microwave assistance. researchgate.net

The application of these microwave-assisted methods to N-Boc-anabasine would require experimental investigation to determine optimal parameters such as temperature, irradiation time, and solvent. While these general methodologies are well-documented for other compounds, their specific applicability and efficiency for this compound are not detailed in the current body of scientific literature. Further research is needed to establish and optimize these deprotection protocols for this particular compound.

Pharmacological and Biological Evaluation of N Tert Butoxycarbonyl Anabasine and Its Analogs

Assessment of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Agonist Actions on nAChRs

There are no available studies investigating the agonist actions of N-tert-Butoxycarbonyl Anabasine (B190304) on any nAChR subtypes. Research has focused on the parent alkaloid, anabasine, which is a known nAChR agonist.

Effects on Dopamine (B1211576) and Serotonin (B10506) Transporters

No data has been published regarding the effects of N-tert-Butoxycarbonyl Anabasine on dopamine transporters (DAT) or serotonin transporters (SERT).

Comparison with Nicotine (B1678760) and Other Tobacco Alkaloids

Comparative studies of this compound against nicotine or other tobacco alkaloids have not been performed, as its own pharmacological profile has not been characterized.

Neuropharmacological Investigations

Impact on Memory and Attention in Animal Models

There is no evidence of this compound being evaluated in animal models for its effects on memory, attention, or any other cognitive functions.

Reversal of Cognitive Impairment Induced by NMDA Antagonists

Scientific literature available for review does not currently contain studies specifically investigating the efficacy of this compound in reversing cognitive impairment induced by N-methyl-D-aspartate (NMDA) antagonists. While the broader class of nicotinic acetylcholine receptor (nAChR) agonists has been a subject of interest for their potential cognitive-enhancing effects, research has not yet focused on this particular derivative in this context.

Influence on Alcohol Consumption and Preference

There is a lack of direct scientific research into the effects of this compound on alcohol consumption and preference. However, studies on the parent compound, anabasine, have shown that it can influence alcohol intake. For instance, research in alcohol-preferring rats indicated that anabasine administration could reduce alcohol consumption. This effect is thought to be mediated through its interaction with neuronal nicotinic acetylcholine receptors. It is important to note that these findings pertain to anabasine itself, and not its N-tert-Butoxycarbonyl derivative.

Potential as Therapeutics for Neurological Disorders

Currently, there are no specific studies in the reviewed scientific literature that evaluate this compound as a potential therapeutic agent for neurological disorders. Research in this area is yet to be undertaken to determine any potential efficacy or mechanisms of action for this specific compound in the context of neurological diseases.

Antimicrobial and Antiviral Activities

Recent research has explored the antimicrobial and antiviral properties of a series of N-acyl anabasine derivatives, which provides insight into the potential biological activities of compounds structurally related to this compound.

Evaluation Against Bacterial and Fungal Strains

A study investigating various N-acyl derivatives of anabasine revealed a range of antibacterial and antifungal activities. mdpi.com The activity was found to be dependent on the specific acyl group attached to the anabasine structure and the microbial strain being tested.

The most significant antibacterial effects were observed with derivatives containing isoxazole (B147169) fragments. mdpi.com For example, anabasine derivatives with an isoxazole fragment and their corresponding methyliodides demonstrated pronounced activity against Staphylococcus aureus, with zones of inhibition comparable to the antibiotic gentamicin. mdpi.com Specifically, derivatives with adamantane (B196018) and isothiazole (B42339) fragments also showed notable activity against Staphylococcus aureus. mdpi.com

In contrast, most of the synthesized compounds exhibited weak to moderate activity against Bacillus subtilis and Escherichia coli. mdpi.com The Gram-negative bacterium Pseudomonas aeruginosa was found to be resistant to all the tested anabasine derivatives. mdpi.com

With regard to antifungal activity, most of the tested compounds showed limited efficacy. Minor activity against the yeast-like fungus Candida albicans was noted for a derivative featuring a 4-tolyl substituted isoxazole ring. mdpi.com

Table 1: Antimicrobial Activity of Selected N-Acyl Anabasine Derivatives

| Compound/Derivative | Test Strain | Activity Level |

|---|---|---|

| Anabasine with Adamantane fragment | Staphylococcus aureus | Pronounced |

| Anabasine with Isothiazole fragment | Staphylococcus aureus | Pronounced |

| Anabasine with Isoxazole fragment | Staphylococcus aureus | Pronounced |

| Anabasine with Isoxazole fragment | Escherichia coli | Moderately Pronounced |

| Anabasine with 4-tolyl isoxazole | Bacillus subtilis | Moderately Pronounced |

| Anabasine with 4-tolyl isoxazole | Candida albicans | Minor |

| All tested derivatives | Pseudomonas aeruginosa | Inactive |

Identification of Active Pharmacophores within Derivatives

The study of N-acyl anabasine derivatives has led to the identification of key structural features, or pharmacophores, that are crucial for their antimicrobial activity. The research highlights that the nature of the acyl substituent plays a pivotal role in determining the biological efficacy of these compounds. mdpi.com

Specifically, the presence of an isoxazole moiety was strongly correlated with the most pronounced antibacterial activity, particularly against Staphylococcus aureus. mdpi.com This suggests that the isoxazole ring system is a key pharmacophore for antibacterial action in this class of anabasine derivatives. Furthermore, adamantane and isothiazole fragments were also identified as important structural components contributing to the activity against this bacterium. mdpi.com These findings underscore the importance of the N-acyl group in defining the antimicrobial potential of anabasine analogs.

Analgesic Properties

The analgesic potential of N-acyl anabasine derivatives has also been investigated. mdpi.com A significant number of these compounds demonstrated notable analgesic effects in animal models. mdpi.comdntb.gov.ua The "vinegar writhing" test, a model for assessing pain response, was used to evaluate this activity.

It was found that the majority of the tested anabasine derivatives significantly reduced the pain response in mice when administered prior to the pain-inducing stimulus. mdpi.comdntb.gov.ua This suggests that the N-acylation of anabasine can lead to compounds with significant pain-relieving properties. The study indicated that the analgesic activity of these derivatives was substantial, although it did not surpass that of the reference drug, sodium diclofenac.

Toxicological Assessment and Mitigation Strategies

The toxicological profile of anabasine, a piperidine (B6355638) alkaloid, and its derivatives is of significant interest due to its potential developmental and neurological effects. The introduction of an N-tert-Butoxycarbonyl (Boc) group to anabasine, creating this compound, presents a modification that could influence its biological activity and toxicity. This section explores the toxicological assessment of compounds related to this compound, with a focus on developmental toxicity in zebrafish models and strategies to alleviate these effects.

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for assessing the developmental toxicity of chemical compounds due to its rapid external development, optical transparency, and genetic similarity to humans. ufz.de Studies on anabasine, the parent compound of this compound, have demonstrated its potential to induce significant developmental toxicities. When zebrafish embryos are exposed to anabasine, they exhibit a range of adverse effects, indicating the compound's teratogenic potential. nih.gov

Research has shown that anabasine can lead to serious developmental issues, including skeletal deformities, which have also been observed in livestock and humans. nih.gov The zebrafish model allows for detailed observation of these teratogenic effects during embryogenesis. While direct studies on this compound are not extensively available, the known toxicity of the anabasine scaffold underscores the importance of evaluating any of its derivatives for similar adverse developmental outcomes. The addition of the Boc group, a bulky lipophilic moiety, could potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of anabasine, thereby modifying its toxicological profile.

The developmental toxicity of anabasine in zebrafish is further characterized by its detrimental effects on key developmental milestones such as hatching rate, survival, and gross morphology.

Hatching Rate: Exposure to anabasine has been shown to cause a dose-dependent decrease in the hatching rate of zebrafish embryos. nih.gov In one study, incubation with increasing concentrations of anabasine resulted in a significant reduction in the percentage of hatched embryos, with higher concentrations leading to more pronounced delays or complete failure to hatch. nih.gov

Survival: Similarly, the survival rate of zebrafish embryos is adversely affected by anabasine in a dose-dependent manner. nih.gov Higher concentrations of the compound lead to increased mortality throughout the early developmental stages.

Morphology: Morphological abnormalities are a hallmark of anabasine-induced developmental toxicity. Zebrafish larvae exposed to anabasine display a variety of malformations, including:

Notochord deformities, such as lordosis (inward curvature) or kyphosis (outward curvature) of the spine. nih.gov

Yolk sac edema, characterized by the abnormal accumulation of fluid in the yolk sac. nih.gov

Abnormal head shape. nih.gov

These morphological changes are indicative of severe disruption of normal developmental processes. The table below summarizes the observed effects of anabasine on zebrafish development.

| Developmental Parameter | Observed Effect of Anabasine Exposure | Reference |

| Hatching Rate | Dose-dependent decrease | nih.gov |

| Survival Rate | Dose-dependent decrease | nih.gov |

| Morphology | Notochord malformations (lordosis, kyphosis), yolk sac edema, abnormal head shape | nih.gov |

Given the inherent developmental toxicity of anabasine, strategies to mitigate these adverse effects are of great interest. One promising approach is the use of supramolecular nano-encapsulation. This technique involves the use of host molecules to encapsulate a guest molecule, thereby altering its physicochemical properties and biological activity.

Research has demonstrated that cucurbit nih.govuril (CB nih.gov), a macrocyclic host molecule, can form a stable 1:1 host-guest complex with anabasine. nih.gov This nano-encapsulation has been shown to significantly reduce the developmental toxicity of anabasine in zebrafish models. nih.gov When zebrafish embryos were exposed to the anabasine-CB nih.gov complex, a notable inhibition of the toxic effects was observed compared to exposure to free anabasine. nih.gov

Specifically, the presence of CB nih.gov was able to counteract the anabasine-induced decrease in hatching and survival rates. nih.gov In stark contrast, another common encapsulating agent, β-cyclodextrin (β-CD), showed negligible to no protective effect and, in some cases, even exacerbated the toxicity of anabasine. nih.gov This highlights the specificity and potential of CB nih.gov in mitigating the developmental toxicity of anabasine through supramolecular encapsulation. The findings suggest that this approach could be a viable strategy for reducing the harmful effects of anabasine and potentially its derivatives.

| Encapsulating Agent | Effect on Anabasine Toxicity in Zebrafish | Reference |

| Cucurbit nih.govuril (CB nih.gov) | Significant inhibition of developmental toxicity | nih.gov |

| β-Cyclodextrin (β-CD) | Negligible or negative effects | nih.gov |

The N-tert-Butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of amine functional groups. nih.gov This chemical modification has also been co-opted for illicit purposes, particularly for the concealment of controlled substances during trafficking. The addition of a Boc group to a drug molecule can alter its chemical properties, making it less likely to be detected by standard analytical screening methods.

For instance, N-tert-Butoxycarbonyl methamphetamine (Boc-MA) has been identified in seizures at international airports, often disguised as legitimate products like essential oils. The Boc group effectively "masks" the methamphetamine, rendering it less volatile and altering its fragmentation patterns in mass spectrometry, which can allow it to evade detection. The Boc group can be readily removed under acidic conditions to regenerate the parent drug, making it a viable method for smuggling.

While there is no direct evidence of this compound being used for illicit purposes, the principle of using a Boc protecting group to conceal a psychoactive parent compound is well-established. Anabasine itself is a nicotinic acetylcholine receptor agonist with psychoactive effects. Therefore, the potential exists for the N-tert-Butoxycarbonyl derivative to be used as a "prodrug" form to conceal anabasine. The subsequent removal of the Boc group would release the active anabasine. This highlights a potential dual-use concern for Boc-protected psychoactive compounds, where a legitimate chemical synthesis tool can be repurposed for illicit activities.

Biosynthetic Pathways and Metabolic Studies of Anabasine

Elucidation of Anabasine (B190304) Biosynthesis in Nicotiana Species

The biosynthesis of anabasine involves the coupling of a piperidine (B6355638) ring, derived from the amino acid L-lysine, and a pyridine (B92270) ring, which originates from nicotinic acid. researchgate.net The intricate steps of this pathway have been elucidated through various research methods, including the use of labeled precursors and the study of key enzymes.

The initial and rate-limiting step in the formation of the piperidine ring of anabasine is the decarboxylation of L-lysine to produce cadaverine (B124047). researchgate.netnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). researchgate.netnih.gov While plants possess ornithine decarboxylase (ODC) for the synthesis of other alkaloids like nicotine (B1678760), some enzymes exhibit broader substrate specificity. nih.gov Studies have identified lysine/ornithine decarboxylase (L/ODC) enzymes that can act on both lysine and ornithine. nih.gov

In experiments using transgenic tobacco hairy roots that overexpressed an L/ODC gene from Lupinus angustifolius, a significant increase in anabasine production was observed. nih.govjst.go.jpceek.jp This finding confirms that LDC activity is a crucial factor in the biosynthesis of anabasine, as it provides the cadaverine precursor necessary for the formation of the piperidine ring. nih.gov The availability of both the LDC enzyme and its substrate, L-lysine, are important for the efficient production of anabasine. jst.go.jpceek.jp

The use of isotopically labeled precursors has been instrumental in tracing the biosynthetic pathway of anabasine. Seminal studies fed plants with L-lysine labeled with isotopes such as ¹⁴C, ¹⁵N, and deuterium (B1214612) (²H) to follow their incorporation into the anabasine molecule. jst.go.jp

When ¹⁵N-labeled L-lysine was supplied to tobacco hairy root cultures, researchers observed the incorporation of the ¹⁵N atom into the anabasine structure. jst.go.jpceek.jp Specifically, experiments using [α-¹⁵N]-L-lysine and [ε-¹⁵N]-L-lysine helped to clarify the mechanism of piperidine ring formation. In normal tobacco cells, there was a preferential incorporation of the ε-¹⁵N-lysine, suggesting an asymmetric pathway where cadaverine is not released as a free intermediate. jst.go.jpceek.jp However, in cells engineered to express a specific L/ODC gene, the labeling was symmetric, implying that free cadaverine was produced and then incorporated. jst.go.jpceek.jp

These labeling studies have provided definitive evidence that L-lysine is the precursor to the piperidine ring of anabasine.

Following the decarboxylation of lysine to cadaverine, the pathway involves several key intermediates. Cadaverine is oxidized by a diamine oxidase, which leads to the formation of 5-aminopentanal. researchgate.netresearchgate.net This intermediate then undergoes a spontaneous cyclization to form Δ¹-piperideine. researchgate.netresearchgate.net

The final step in anabasine biosynthesis is the condensation of the Δ¹-piperideine intermediate with nicotinic acid (or a derivative thereof). researchgate.net While the precise enzyme catalyzing this final coupling step in anabasine formation has not been fully identified, it is believed to be analogous to the process in nicotine biosynthesis where a pyrroline (B1223166) ring condenses with nicotinic acid. researchgate.net

The established biosynthetic pathway from L-lysine to anabasine is summarized in the table below.

| Precursor | Key Enzyme(s) | Intermediate(s) | Final Product |

| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine | Anabasine |

| Cadaverine | Diamine Oxidase | 5-aminopentanal, Δ¹-piperideine | Anabasine |

| Nicotinic Acid | (Uncharacterized condensing enzyme) | - | Anabasine |

Comparative Metabolism of Anabasine and Other Tobacco Alkaloids

The metabolism of anabasine in the human body has been studied in comparison to other tobacco alkaloids, such as nicotine and anatabine (B1667383), particularly in the context of distinguishing tobacco users from individuals using nicotine replacement therapy. nih.govnih.gov

Anabasine is absorbed from tobacco use and can be detected in the urine of smokers. nih.govnih.gov Its metabolic stability and excretion profile differ from those of other alkaloids. For instance, anabasine is considered to be relatively metabolically stable compared to anatabine. nih.gov The lower concentration of anatabine found in the urine of most smokers compared to anabasine, despite its higher concentration in tobacco smoke, suggests that anatabine undergoes more extensive metabolism. nih.gov

Anabasine itself is not a metabolite of nicotine. aphapublications.org Therefore, its presence in urine is a specific biomarker for exposure to tobacco products. nih.govnih.gov Studies have reported a urinary elimination half-life for anabasine of approximately 16 hours. frontiersin.org In wastewater stability studies, anabasine was found to be less stable than cotinine (B1669453) (a major nicotine metabolite), with about a 30% loss observed after 4 hours in certain sewer conditions. researchgate.net

The following table summarizes the median urinary concentrations of minor tobacco alkaloids found in a study of 827 smokers. nih.gov

| Alkaloid | Median Urinary Concentration (ng/mL) |

| Nornicotine | 98.9 |

| Anabasine | 5.53 |

| Anatabine | 4.02 |

Glucuronidation is a major pathway for the metabolism and excretion of many compounds, including tobacco alkaloids. This process involves the attachment of a glucuronic acid molecule to the alkaloid, which increases its water solubility and facilitates its removal from the body.

Studies analyzing smokers' urine have shown that anabasine is excreted in part as a glucuronide conjugate. nih.govnih.gov However, the extent of glucuronidation for anabasine appears to be less significant compared to other alkaloids like anatabine. In one study, the median ratio of glucuronidated to free (unconjugated) anabasine in urine was 0.3, meaning that for every 10 parts of free anabasine, there were 3 parts of anabasine glucuronide. nih.govnih.gov In contrast, the same study found a median ratio of 0.74 for anatabine. nih.govnih.gov Another study reported that approximately 20% of anabasine was excreted as a glucuronide. frontiersin.org

This difference in glucuronidation contributes to the distinct metabolic profiles of these minor tobacco alkaloids.

The table below compares the extent of glucuronidation for anabasine and anatabine based on data from a study of 110 smokers. nih.gov

| Alkaloid | Median Ratio of Glucuronidated to Free Form | Range of Ratio |

| Anabasine | 0.3 | 0.1 to 2.9 |

| Anatabine | 0.74 | 0.1 to 10.9 |

Influence of Genetic Engineering on Alkaloid Levels

The manipulation of genetic pathways in Nicotiana species has been explored as a method to alter the alkaloid profile, including the levels of anabasine. These studies provide valuable insights into the regulatory mechanisms of alkaloid biosynthesis and offer potential strategies for producing plants with tailored chemical compositions.

A key focus of this research has been the enzyme lysine decarboxylase (LDC), which catalyzes the conversion of L-lysine to cadaverine, a crucial precursor for the piperidine ring of anabasine. Overexpression of the LDC gene has been shown to significantly impact anabasine production.

Detailed Research Findings:

In one study, transgenic tobacco hairy roots overexpressing a lysine/ornithine decarboxylase (L/ODC) gene from Lupinus angustifolius showed a notable increase in anabasine content. The results indicated that L/ODC functions as an LDC in vivo, channeling more L-lysine towards cadaverine and subsequently to anabasine biosynthesis nih.gov.

Another approach to altering alkaloid levels involves the downregulation of genes in competing pathways. For instance, silencing genes involved in the biosynthesis of the pyrrolidine (B122466) ring of nicotine, such as ornithine decarboxylase (ODC), putrescine methyltransferase (PMT), or N-methylputrescine oxidase (MPO), has been shown to lead to a compensatory increase in the production of pyridine-derived alkaloids like anatabine and anabasine nih.gov.

Furthermore, the downregulation of quinolinate phosphoribosyltransferase (QPT), a rate-limiting enzyme in the formation of the pyridine ring, has been demonstrated to reduce the levels of both nicotine and anabasine nih.gov. Silencing of the A622 gene, which is involved in the later steps of pyridine alkaloid biosynthesis, also resulted in a significant decrease in anabasine levels in Nicotiana glauca nih.gov.

These findings highlight the intricate and interconnected nature of alkaloid biosynthetic pathways and demonstrate the potential of genetic engineering to modulate the production of specific alkaloids like anabasine.

Interactive Data Tables:

The following tables summarize the quantitative findings from various genetic engineering studies on anabasine levels.

Table 1: Effect of LDC Overexpression on Anabasine Levels in Tobacco Hairy Roots

| Transgenic Line | Analyzed Alkaloid | Change in Content (%) | p-value | Reference |

| La-L/ODC-expressing | Anabasine | +28.9 | 0.023 | nih.gov |

| La-L/ODC-expressing | Anatalline | +25.1 | 0.015 | nih.gov |

| La-L/ODC-expressing | Nicotine | No significant change or slight decrease | - | nih.gov |

Table 2: Effect of LDC Overexpression on Anabasine Levels in Methyl Jasmonate-Treated Tobacco BY-2 Suspension Cells

| Transgenic Line | Analyzed Alkaloid | Change in Content (%) | p-value | Reference |

| La-L/ODC-expressing | Anabasine | +102.9 | 0.0437 | nih.gov |

| La-L/ODC-expressing | Anatalline | +66.4 | - | nih.gov |

| La-L/ODC-expressing | Nicotine | -29.1 | - | nih.gov |

Table 3: Overview of Genetic Manipulations and Their Impact on Anabasine Levels

| Genetic Modification | Target Gene/Enzyme | Plant/Cell Type | Effect on Anabasine Level | Reference |

| RNAi-mediated downregulation | Ornithine Decarboxylase (ODC) | Nicotiana tabacum hairy roots | Increase | nih.gov |

| RNAi-mediated downregulation | Putrescine Methyltransferase (PMT) | Nicotiana tabacum hairy roots | Increase | nih.gov |

| RNAi-mediated downregulation | N-methylputrescine Oxidase (MPO) | Nicotiana tabacum hairy roots | Increase | nih.gov |

| RNAi-mediated downregulation | Quinolate Phosphoribosyltransferase (QPT) | Nicotiana tabacum | Decrease | nih.gov |

| RNAi-mediated silencing | A622 | Nicotiana glauca | Decrease | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Docking

Influence of Structural Modifications on Biological Activity

The biological profile of anabasine (B190304) can be significantly altered by making specific structural modifications. The piperidine (B6355638) and pyridine (B92270) rings of the anabasine scaffold offer multiple sites for chemical derivatization. Research has focused on how these changes impact the molecule's interaction with biological targets, such as nAChRs or microbial enzymes.

One key area of modification is the nitrogen atom of the piperidine ring. The synthesis of various N-acyl anabasine derivatives has been undertaken to explore new biologically active compounds. mdpi.comresearchgate.net For instance, attaching fragments like isoxazole (B147169) or adamantane (B196018) to the anabasine nitrogen has yielded compounds with notable antimicrobial and antiviral properties. mdpi.com Studies have shown that derivatives featuring isoxazole fragments exhibit pronounced antibacterial activity, particularly against Staphylococcus aureus. mdpi.com Meanwhile, adamantane derivatives of anabasine have demonstrated the greatest antiviral effect against influenza virus strains. mdpi.com

These findings underscore the critical role of the substituent on the piperidine nitrogen in defining the biological activity spectrum of the anabasine scaffold. The introduction of bulky or heteroaromatic groups can lead to new interactions with target proteins, transforming the parent molecule from a primary nAChR agonist to an agent with antimicrobial or antiviral effects.

Table 1: Biological Activity of Selected N-Acyl Anabasine Derivatives

Stereochemical Considerations in Anabasine Analogs

Anabasine possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine. Stereochemistry is a crucial factor in pharmacology, as enantiomers often exhibit significant differences in their biological properties due to the three-dimensional nature of their interactions with chiral biological targets like receptors and enzymes. researchgate.net

Pharmacological investigations into the enantiomers of anabasine have revealed distinct profiles in their interactions with nAChR subtypes. researchgate.net In vitro experiments on rat nAChRs demonstrated that (S)-(-)-anabasine is a more potent agonist at the α7-nAChR subtype. In contrast, (R)-(+)-anabasine binds more selectively to the α4β2-nAChR subtype. researchgate.net This stereoselectivity highlights the specific conformational requirements of the ligand-binding pocket on different nAChR subtypes. The precise orientation of the pyridine and piperidine rings, dictated by the chiral center, determines the affinity and efficacy of the ligand at its target. The availability of optically pure forms of these minor alkaloids, through advances in enantioselective synthesis, has been critical for these detailed pharmacological studies. nih.govnih.gov

Table 2: Stereoselective Activity of Anabasine Enantiomers at Rat nAChRs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). These simulations provide valuable insights into the molecular mechanisms that govern ligand-target interactions, which are essential for rational drug design.

In the context of anabasine analogs, docking studies have been employed to understand their binding modes within nAChRs and their structural surrogates, acetylcholine-binding proteins (AChBPs). nih.gov For example, docking simulations of benzylidene anabaseine (B15009) analogs, which are structurally related to anabasine, have helped to elucidate key interactions within the binding pocket. These studies have confirmed the importance of a hydrogen-bond acceptor and hydrophobic aromatic groups, which constitute the well-known nicotinic pharmacophore. nih.gov Furthermore, these simulations can reveal additional interactions, such as the contribution of a hydrogen-bond donor feature, which can enhance binding affinity and selectivity for specific nAChR subtypes like α7. nih.gov By visualizing how a ligand fits into the receptor's binding site, researchers can understand why certain structural modifications lead to higher affinity or selectivity, thereby guiding the design of more effective compounds.

Design of Novel Ligands Based on Anabasine Scaffolds

The ultimate goal of SAR and molecular docking studies is to enable the rational design of novel ligands with improved therapeutic properties, such as enhanced potency, selectivity, and better metabolic stability. The anabasine structure serves as a proven scaffold for this purpose, particularly in the development of nAChR modulators. nih.gov

The design process leverages the knowledge gained from the studies described above. For instance, understanding that conformational restriction can improve activity has led to the synthesis of rigid anabasine analogs. nih.gov Similarly, knowledge of the stereochemical requirements of different nAChR subtypes allows for the targeted synthesis of a specific enantiomer to achieve subtype selectivity. researchgate.net

Synthetic strategies often rely on versatile intermediates like N-tert-Butoxycarbonyl anabasine. By protecting the reactive piperidine nitrogen, chemists can selectively modify other positions on the anabasine skeleton. Following these modifications, the Boc group is removed to unmask the nitrogen, which is often crucial for the final compound's interaction with the biological target. This approach provides precise control over the final structure, enabling the systematic development of new chemical entities based on the anabasine framework for a range of potential therapeutic applications. mdpi.comnih.gov

Q & A

Q. What green chemistry approaches minimize waste in this compound synthesis?

- Methodological Answer : Adopt water-mediated, catalyst-free Boc protection using Boc₂O. This method eliminates toxic solvents (e.g., DCM) and achieves >85% yield. Lifecycle assessment (LCA) metrics confirm reduced carbon footprint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.